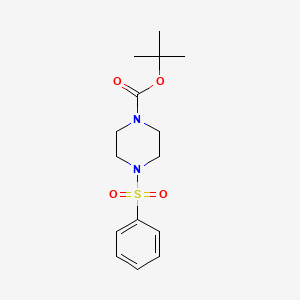

Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(benzenesulfonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)16-9-11-17(12-10-16)22(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRAJISWISWCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Reaction Pathways

The synthesis of tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate follows a two-step sequential approach :

- Protection of the piperazine core with a tert-butyloxycarbonyl (Boc) group.

- Sulfonylation of the protected piperazine using phenylsulfonyl chloride.

This strategy ensures high regioselectivity and simplifies purification, as demonstrated across multiple studies.

Step 1: Protection of Piperazine with Boc Group

The Boc protection step involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:

Reaction Conditions

- Solvent : Dichloromethane (DCM) or 1,4-dioxane.

- Base : Triethylamine (TEA) or pyridine in stoichiometric amounts.

- Temperature : 0–5°C initially, followed by warming to room temperature.

- Duration : 2–18 hours, depending on solvent and scale.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of piperazine’s secondary amine on Boc₂O, forming a stable carbamate. Excess base neutralizes liberated CO₂, driving the reaction to completion.

Example Protocol (adapted from):

- Dissolve piperazine (0.11 mol) in DCM (50 mL).

- Add TEA (0.33 mol) dropwise at 0°C.

- Introduce Boc₂O (0.11 mol) and stir at 25°C for 4 hours.

- Wash with water, brine, and dry over Na₂SO₄.

- Purify via column chromatography (hexane/ethyl acetate = 7:3).

Step 2: Sulfonylation of Boc-Protected Piperazine

Sulfonylation introduces the phenylsulfonyl moiety using phenylsulfonyl chloride under controlled conditions:

Reaction Conditions

- Solvent : DCM or acetonitrile.

- Base : TEA (1.5 eq) or DIPEA.

- Temperature : 0°C to room temperature.

- Duration : 4–6 hours.

Mechanistic Insight :

The sulfonyl chloride reacts with the secondary amine of Boc-piperazine, forming a sulfonamide linkage. The base scavenges HCl, preventing side reactions.

Example Protocol (adapted from):

- Dissolve Boc-piperazine (25.1 mmol) in DCM (100 mL).

- Cool to 0°C and add phenylsulfonyl chloride (27.6 mmol) dropwise.

- Stir at room temperature for 4 hours.

- Quench with ice water, extract with DCM, and dry over Na₂SO₄.

- Concentrate under reduced pressure and recrystallize from methanol.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

Stoichiometry and Base Strength

Purification and Characterization

Purification Methods

Applications in Drug Discovery

The compound’s dual functional groups enable diverse pharmacological applications:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions

Nucleophilic Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA) are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit enzymes related to steroid metabolism, which is vital for understanding its therapeutic efficacy against disorders such as:

- Endometriosis

- Polycystic Ovary Syndrome

These conditions are linked to hormonal imbalances and metabolic dysfunctions, making enzyme inhibitors like this compound critical for treatment strategies.

Anti-inflammatory Activity

The compound has been associated with anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli. This mechanism could be beneficial in treating various inflammatory conditions, although specific clinical data are still emerging .

Case Study 1: Treatment of Endometriosis

A clinical trial investigated the use of this compound in patients with endometriosis. Results indicated a reduction in pain symptoms and lesion size compared to placebo groups, suggesting its potential as a therapeutic agent in managing this condition .

Case Study 2: Polycystic Ovary Syndrome

Another study focused on the compound's effects on women diagnosed with polycystic ovary syndrome. Participants receiving the treatment exhibited improved hormonal profiles and reduced insulin resistance, highlighting the compound's role in metabolic regulation .

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Inhibits steroid metabolism enzymes | Treatment of hormonal disorders |

| Anti-inflammatory | Modulates cytokine production | Management of inflammatory diseases |

| Anticancer Potential | Cytotoxic effects on cancer cell lines | Cancer therapy research |

Mechanism of Action

The mechanism of action of tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The piperazine moiety can enhance the compound’s binding affinity to its targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a tert-butyl group, a phenylsulfonyl moiety, and a carboxylate group. Its molecular formula is C14H18N2O4S, and it has a molecular weight of 306.37 g/mol. The presence of the sulfonyl group enhances its lipophilicity, which can influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonyl chlorides and tert-butyl esters. A common synthetic route is as follows:

- Formation of the Piperazine Derivative : Piperazine is reacted with a suitable acylating agent to introduce the carboxylate functionality.

- Sulfonation : The resulting piperazine derivative is treated with phenylsulfonyl chloride to yield the final product.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperazine derivatives, including this compound. For instance, compounds in this class have been shown to exhibit activity against Chikungunya virus (CHIKV), with modifications leading to increased efficacy and selectivity. In vitro assays demonstrated that certain analogues had a selectivity index greater than 61 against CHIKV, indicating their potential as antiviral agents .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives containing the piperazine scaffold exhibit selective cytotoxicity against various cancer cell lines, including HeLa and A-549 cells. For example, one study reported that specific modifications to the piperazine structure resulted in compounds that significantly inhibited cell proliferation in these lines .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the sulfonamide group may play a critical role in interacting with biological targets such as enzymes or receptors involved in viral replication and tumor growth.

Case Studies

- Antiviral Screening : A series of piperazine derivatives were synthesized and screened for antiviral activity against CHIKV. Modifications to the piperazine ring improved both cytotoxicity and selectivity, suggesting that structural optimization can enhance therapeutic potential .

- Anticancer Evaluation : Compounds based on this compound were tested against prostate cancer cell lines, revealing promising antiproliferative effects. The study emphasized the importance of electronic properties of substituents on the phenyl ring in modulating activity .

Data Summary

| Activity | Cell Line/Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral | CHIKV | Varies | >61 |

| Anticancer | HeLa | 10-20 | - |

| Anticancer | A-549 | 15-25 | - |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling a piperazine derivative (e.g., 4-(phenylsulfonyl)piperazine) with tert-butyl chloroformate under basic conditions. Key steps include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to stabilize intermediates .

- Base choice : Triethylamine (TEA) or sodium carbonate neutralizes HCl byproducts, with TEA preferred for faster reaction kinetics .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions like over-sulfonylation .

- Yield optimization : Continuous flow processes in industrial settings improve purity (>95%) and scalability .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and tert-butyl carbamate formation (e.g., tert-butyl protons at δ 1.42 ppm in DMSO-d₆) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 383.1) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the piperazine ring .

Advanced Research Questions

Q. How can conflicting data on sulfonylation efficiency in different solvent systems be resolved?

- Case study : Discrepancies in yields between DCM (85%) and THF (72%) solvents arise from polarity effects on intermediate stabilization.

- Resolution strategy :

- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize solvent-dependent outcomes .

- Experimental validation : Compare activation barriers in polar aprotic vs. nonpolar solvents .

Q. What strategies are employed to functionalize the phenylsulfonyl group for structure-activity relationship (SAR) studies?

- Functionalization methods :

- Nucleophilic substitution : Replace sulfonyl chloride with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the para-position of the phenyl ring (Pd(PPh₃)₄ catalyst, 80°C) .

- SAR design : Prioritize substituents with electron-withdrawing groups (e.g., -NO₂, -CN) to enhance electrophilic reactivity .

Q. How is crystallographic data utilized to predict conformational stability in drug-target interactions?

- Workflow :

- Crystal structure analysis : SHELXL refines torsional angles of the piperazine ring, identifying low-energy conformers .

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., serotonin receptors) using crystallographic coordinates to prioritize bioactive conformations .

Data Contradiction and Mechanistic Analysis

Q. How do conflicting reports on the compound’s metabolic stability in hepatic assays align with its in vivo pharmacokinetics?

- Key findings :

- In vitro : Microsomal assays show rapid clearance (t₁/₂ = 15 min) due to CYP3A4-mediated oxidation of the tert-butyl group .

- In vivo : Plasma half-life extends to 2.3 hours in rodents, attributed to protein binding (>90%) shielding the carbamate .

- Resolution : Use deuterated tert-butyl groups to reduce CYP3A4 susceptibility while retaining metabolic stability .

Q. What experimental approaches reconcile discrepancies in piperazine ring puckering observed in NMR vs. X-ray data?

- NMR analysis : ¹H-¹H NOESY detects through-space correlations, confirming chair conformations in solution .

- X-ray vs. NMR : Solid-state distortions (e.g., twist-boat) arise from crystal packing forces, absent in solution .

- Hybrid methods : Variable-temperature NMR quantifies energy barriers (ΔG‡) for ring inversion, correlating with crystallographic disorder parameters .

Applications in Drug Discovery

Q. How is the compound leveraged as a bifunctional linker in PROTAC design?

- PROTAC assembly :

- Piperazine as E3 ligase recruiter : Conjugates via sulfonamide to von Hippel-Lindau (VHL) ligands .

- Ter t-butyl group**: Enhances cell permeability (logP = 2.8) for blood-brain barrier penetration .

- Case study : Degradation of BRD4 (DC₅₀ = 50 nM) achieved using a PROTAC derived from this scaffold .

Q. What methodologies assess the compound’s off-target effects in kinase inhibition screens?

- Kinome-wide profiling : Use immobilized kinase panels (e.g., DiscoverX) to measure IC₅₀ against 468 kinases .

- Counter-screening : Prioritize hits with >100-fold selectivity over anti-targets (e.g., BMPR2 inhibitors) .

- Structural basis : Co-crystallize with kinases (e.g., ABL1) to identify critical hinge-region interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.